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Compound of Interest

Compound Name: CE-178253 benzenesulfonate

Cat. No.: B12040812

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate is a potent and highly selective antagonist of the Cannabinoid
Receptor 1 (CB1).[1] The CBL1 receptor, a key component of the endocannabinoid system, is
primarily expressed in the central nervous system but is also present in peripheral tissues,
playing a crucial role in the regulation of appetite, energy expenditure, and metabolism.[2][3][4]
[5][6] Antagonism of the CB1 receptor has been investigated as a therapeutic strategy for the
treatment of obesity and related metabolic disorders. These application notes provide a
comprehensive guide for the in vivo use of CE-178253 benzenesulfonate, including its
pharmacological profile, detailed experimental protocols, and an overview of the relevant
signaling pathways.

Physicochemical Properties and Formulation

Property Value Reference
Molecular Formula C30H29CI2N704S [71[8]
Molecular Weight 654.57 g/mol [71[81I9]
CAS Number 956246-95-0 [71[8][9]
Appearance White to beige powder [9]
Solubility Soluble in DMSO (10 mg/mL) 9]
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Formulation for In Vivo Administration:

For oral administration in rodent studies, CE-178253 benzenesulfonate can be formulated as
a suspension. A common vehicle for similar compounds is an aqueous solution containing a

suspending agent and a surfactant, such as 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween
80. The compound should be milled to a fine powder to ensure a uniform suspension. Prepare

fresh daily and ensure thorough mixing before each administration.

In Vitro Pharmacological Profile

CE-178253 is a highly potent and selective CB1 receptor antagonist.

Parameter Species Value
CB1 Binding Affinity (Ki) Human 0.33nM
CB1 Functional Antagonism
] Human 0.07 nM
(Ki)
CB2 Binding Affinity (Ki) Human > 10,000 nM

In Vivo Pharmacological Data

In vivo studies in rodent models have demonstrated the efficacy of CE-178253 in modulating

food intake, energy expenditure, and body weight.

Efficacy in Rodent Models:
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Study Type Animal Model Dose Range (oral) Key Findings
Concentration-
Fast-Induced Re- ]
) Rat 1 - 30 mg/kg dependent reduction
feeding ) )
in food intake.
Concentration-
Spontaneous )
) Mouse 3 - 30 mg/kg dependent anorectic
Nocturnal Feeding o
activity.

>30% acute

stimulation of energy
Energy Expenditure Rat 10 mg/kg expenditure; shift from

carbohydrate to fat

oxidation.

Dose-dependent
Diet-Induced Obesity Rat, Mouse 3 - 30 mg/kg promotion of weight
loss.

Pharmacokinetics and Toxicology:

Detailed public information on the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life,
bioavailability) and a comprehensive toxicology profile (e.g., LD50) for CE-178253
benzenesulfonate are limited in the reviewed literature. Researchers should conduct their own
pharmacokinetic and safety assessments as part of their study design.

Signaling Pathways

Blockade of the CB1 receptor by CE-178253 counteracts the effects of endocannabinoids (like
anandamide and 2-AG), leading to downstream effects on appetite and energy metabolism.

Central (Hypothalamic) Signaling Pathway for Appetite Regulation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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